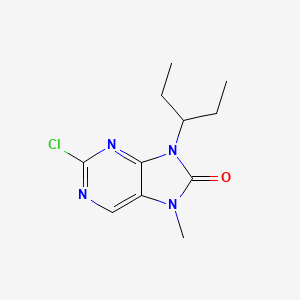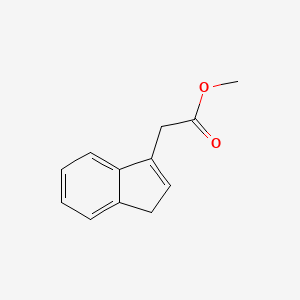
1-chloropropyl cyclohexyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloropropyl cyclohexyl carbonate is an organic compound with the molecular formula C10H17ClO3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its reactivity and versatility in forming different chemical products.
準備方法
Synthetic Routes and Reaction Conditions
1-chloropropyl cyclohexyl carbonate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is carried out at low temperatures (below 20°C) to ensure high yield and purity .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to minimize the risk of toxic gas leakage and ensure the safety of the operation. The product is then purified through distillation under reduced pressure .
化学反応の分析
Types of Reactions
1-chloropropyl cyclohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanol and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Various substituted cyclohexyl carbonates.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
科学的研究の応用
1-chloropropyl cyclohexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 1-chloropropyl cyclohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that undergo further reactions to produce desired products. The molecular targets and pathways depend on the specific reactions and conditions used .
類似化合物との比較
Similar Compounds
- 1-chloroethyl cyclohexyl carbonate
- Cyclohexyl methyl carbonate
- Cyclohexyl ethyl carbonate
Uniqueness
1-chloropropyl cyclohexyl carbonate is unique due to its specific reactivity and the ability to form a wide range of products under different conditions. Its versatility makes it a valuable compound in various chemical syntheses and industrial applications .
特性
分子式 |
C10H17ClO3 |
|---|---|
分子量 |
220.69 g/mol |
IUPAC名 |
1-chloropropyl cyclohexyl carbonate |
InChI |
InChI=1S/C10H17ClO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
InChIキー |
VVDWMHMCTZKXGR-UHFFFAOYSA-N |
正規SMILES |
CCC(OC(=O)OC1CCCCC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate](/img/structure/B8317230.png)


![4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B8317245.png)






